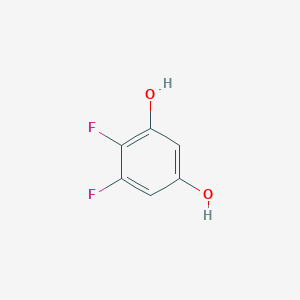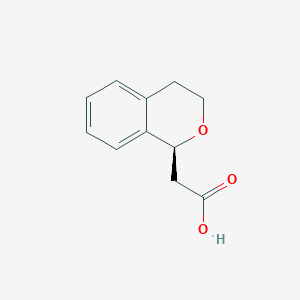
Trovirdine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trovirdine hydrochloride is an antiviral drug that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It was developed in the early 1990s for the treatment of human immunodeficiency virus (HIV) infection. Trovirdine hydrochloride is a potent inhibitor of HIV reverse transcriptase, which is an enzyme that is essential for the replication of HIV.
Aplicaciones Científicas De Investigación
HIV-1 Reverse Transcriptase Inhibition
Trovirdine hydrochloride has been identified as a potent and selective inhibitor of HIV-1 reverse transcriptase (RT). It exhibits significant inhibitory effects on HIV-1 replication, both in cell-free HIV-1 polymerase assays and in HIV-1-infected MT-4 cell cultures. This inhibition is enhanced when combined with other RT inhibitors like AZT, ddC, and ddI, showing synergistic effects (Zhang, Vrang, Rydergård, Ȧhgren, & Öberg, 1996).
Development of PETT Compounds
Trovirdine is part of the phenylethylthiazolylthiourea (PETT) class of compounds, which are non-nucleoside inhibitors of HIV-1 RT. Its effectiveness in inhibiting both wild-type and mutant strains of HIV-1 RT has been a significant advancement in HIV treatment. This led to its consideration in phase one clinical trials for AIDS treatment (Cantrell et al., 1996).
Inhibition of Various HIV-1 RT Mutants
Research has shown that trovirdine effectively inhibits a range of HIV-1 RT mutants known for resistance to other non-nucleoside RT inhibitors. This makes trovirdine a valuable agent in treating HIV strains resistant to standard therapies (Zhang, Vrang, Bäckbro, Lind, Sahlberg, Unge, & Oberg, 1995).
Potential in Inhibiting Multidrug-Resistant HIV-1
Further modifications of trovirdine, such as replacing the pyridyl ring with a cyclohexenyl ring, have led to derivatives that effectively inhibit both drug-sensitive and multidrug-resistant strains of HIV-1. These compounds, like HI-346 and HI-445, demonstrate greater efficacy against resistant HIV-1 strains compared to trovirdine and other anti-HIV agents (Uckun, Mao, Pendergrass, Maher, Zhu, Tuel-ahlgren, & Venkatachalam, 1999).
Propiedades
Número CAS |
148311-89-1 |
|---|---|
Nombre del producto |
Trovirdine hydrochloride |
Fórmula molecular |
C13H14BrClN4S |
Peso molecular |
373.7 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride |
InChI |
InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H |
Clave InChI |
IUQKLSJRANLIKE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
SMILES canónico |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
Apariencia |
Solid powder |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



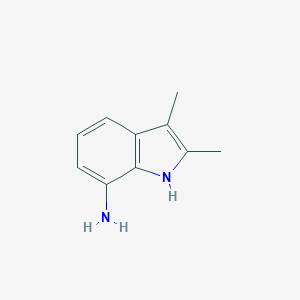

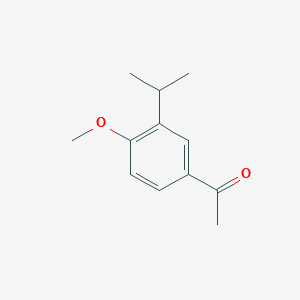

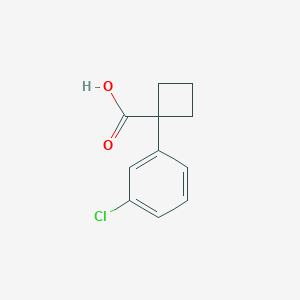
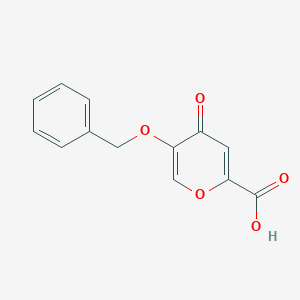
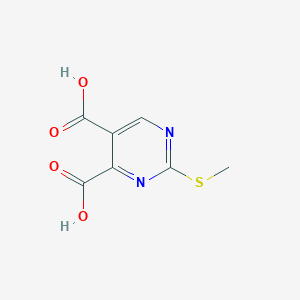

![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)


